K₂HPO₄•3H₂O, along with its conjugate acid, dipotassium hydrogen phosphate (K₂HPO₄), forms a buffer system known as the phosphate buffer. This system is widely used in various research applications due to its:
Beyond its buffering capabilities, K₂HPO₄•3H₂O also serves as a valuable source of both phosphate (PO₄³⁻) and potassium (K⁺) ions in various research settings. These ions are essential for numerous cellular processes, including:
Dipotassium hydrogen phosphate trihydrate, also known as potassium phosphate dibasic trihydrate, is a white, odorless crystalline powder with the chemical formula K₂HPO₄·3H₂O. It has a molar mass of approximately 228.23 g/mol and is classified under the CAS number 16788-57-1. This compound is highly soluble in water, making it useful in various applications, including as a buffering agent in biochemical experiments and chromatography .
Dipotassium hydrogen phosphate trihydrate exhibits various biological activities:
Dipotassium hydrogen phosphate trihydrate can be synthesized through several methods:
Dipotassium hydrogen phosphate trihydrate has diverse applications:
Research on interaction studies involving dipotassium hydrogen phosphate trihydrate focuses on its role in biological systems:
Dipotassium hydrogen phosphate trihydrate shares similarities with other potassium phosphates but has unique characteristics:
Compound Name | Chemical Formula | Molar Mass (g/mol) | Unique Features |
---|---|---|---|
Dipotassium hydrogen phosphate trihydrate | K₂HPO₄·3H₂O | 228.23 | High solubility; used as a buffering agent |
Monopotassium phosphate | KH₂PO₄ | 136.09 | More acidic; used primarily as a fertilizer |
Potassium phosphate | K₃PO₄ | 212.26 | Highly soluble; used in food processing |
Trisodium phosphate | Na₃PO₄ | 163.94 | Used as a cleaning agent; more alkaline |
Dipotassium hydrogen phosphate trihydrate is particularly noted for its buffering capabilities and role in maintaining pH stability compared to other phosphates, making it indispensable in laboratory settings .
The synthesis and behavior of dipotassium hydrogen phosphate trihydrate are governed by well-defined chemical and physical principles. A critical mechanistic framework involves the reaction between urea phosphate (Ureaphil) and potassium hydroxide, which proceeds through neutralization under controlled conditions. The reaction mechanism follows a stoichiometric pathway where urea phosphate reacts with potassium hydroxide in a 1:1.95–2.05 molar ratio, producing dipotassium hydrogen phosphate and urea as a byproduct [1]. Temperature modulation (50–90°C) and pH control (8–9.5) are pivotal in optimizing crystal nucleation and growth, with higher temperatures accelerating reaction kinetics but requiring precise endpoint monitoring to avoid byproduct formation [1].
Crystallization dynamics further illustrate mechanistic principles. Cooling the reaction slurry to below 40°C induces supersaturation, prompting the formation of trihydrate crystals. The process adheres to classical nucleation theory, where the Gibbs free energy difference between the solution and crystalline phases drives phase transition. Centrifugation separates the crystalline product from the urea-rich filtrate, which is recycled into subsequent batches, highlighting a closed-loop mechanism that enhances sustainability [1].
Table 1: Key Parameters in Synthesis Optimization
Parameter | Range | Impact on Product Quality |
---|---|---|
Molar Ratio (Ureaphil:KOH) | 1:1.95–2.05 | Deviations reduce yield by 5–12% |
Reaction Temperature | 50–90°C | Higher temps accelerate kinetics |
Cooling Rate | <5°C/min | Prevents amorphous phase formation |
pH Control | 8.0–9.5 | Ensures crystal purity (>98%) |
Theoretical models for dipotassium hydrogen phosphate trihydrate research integrate thermodynamic and kinetic principles to predict synthesis outcomes. The reaction equilibrium model quantifies the relationship between reactant concentrations, temperature, and pH. For instance, the equilibrium constant $$ K{eq} $$ for the neutralization reaction is expressed as:
$$
K{eq} = \frac{[K2HPO4][\text{Urea}]}{[Ureaphil][KOH]^2}
$$
This model predicts yield maxima at pH 8.5–9.0 and 70°C, aligning with experimental data showing 98.3% product purity under these conditions [1].
Machine learning approaches, such as random forest regression, have been employed to correlate process variables with product characteristics. Input features include stirring speed (30–70 rpm), reaction time (20–70 minutes), and cooling rate, while output variables encompass crystal size distribution and impurity levels. These models achieve >90% accuracy in forecasting yields, enabling researchers to bypass resource-intensive trial-and-error methods [1].
Academic research on dipotassium hydrogen phosphate trihydrate is anchored in interdisciplinary frameworks that bridge inorganic chemistry, process engineering, and materials science. The hierarchical crystallization framework posits that molecular-scale interactions (e.g., hydrogen bonding between phosphate and water molecules) dictate macroscopic crystal morphology. This framework guides studies on habit modifiers, such as trace ions, which alter crystal facet growth rates and final particle geometry [1].
The closed-loop sustainability framework integrates green chemistry principles into synthesis design. By recycling urea filtrate and minimizing potassium hydroxide waste, this paradigm reduces raw material consumption by 15–20% and cuts production costs by 30% compared to conventional methods [1]. Academic curricula increasingly emphasize these frameworks to train researchers in scalable, eco-friendly manufacturing techniques.
Research-grade dipotassium hydrogen phosphate trihydrate typically maintains assay values exceeding 99.0% as determined by acidimetric titration methods [10] [11]. Critical impurity specifications include chloride content below 0.001%, sulfate content below 0.005%, and heavy metal content below 0.001% as lead equivalent [12] [13]. These stringent purity requirements ensure minimal interference in analytical measurements and maintain the compound's effectiveness as a buffer system.
The molecular weight of 228.22 g/mol and Chemical Abstracts Service number 16788-57-1 provide standardized identification parameters for research applications [14] [15]. Bulk density measurements of 800 kg/m³ facilitate accurate volumetric calculations in experimental protocols [16].
Thermal analysis reveals that dipotassium hydrogen phosphate trihydrate decomposes at 340°C under atmospheric conditions, with dehydration processes occurring at lower temperatures [17] [18]. These thermal characteristics necessitate temperature-controlled experimental conditions, particularly for studies involving elevated temperatures or thermal treatment protocols.
The dehydration process follows a systematic pattern where the trihydrate form loses water molecules progressively, potentially converting to anhydrous dipotassium hydrogen phosphate at intermediate temperatures [19] [20]. This thermal behavior has significant implications for experimental design, particularly in studies requiring heat treatment or thermal analysis protocols.
High-performance liquid chromatography represents a primary analytical technique for dipotassium hydrogen phosphate trihydrate research applications [21] [22]. The compound serves dual roles as both analyte and mobile phase component, with particular utility in reverse-phase chromatography systems where pH control is essential for optimal separations [23] [24].
Ultra-high-performance liquid chromatography methods have been developed for pharmaceutical analysis applications, utilizing the compound's excellent solubility properties and buffer capacity [25] [26]. Ion chromatography techniques prove particularly valuable for trace impurity analysis, enabling detection of chloride and sulfate contaminants at parts-per-million levels [27] [28].
Mobile phase preparation protocols typically involve dissolution at concentrations of 100 mg/mL to achieve clear, colorless solutions with pH values ranging from 9.1 to 9.4 [29] [30]. These chromatographic conditions provide optimal separation efficiency while maintaining column stability and reproducible retention times.
Fourier transform infrared spectroscopy provides comprehensive structural information for dipotassium hydrogen phosphate trihydrate, with characteristic absorption bands corresponding to phosphate group vibrations and water molecule stretching modes [31] [32]. The trihydrate form exhibits distinct spectral features that differentiate it from anhydrous forms, enabling hydration state identification and quantification.
Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 NMR, offers detailed insights into the phosphate environment and molecular dynamics in solution [33] [34]. Chemical shift values provide information about the ionization state and local environment of phosphate groups, which is crucial for understanding buffer system behavior and ionic interactions.
Ultraviolet-visible spectroscopy serves quality control functions, with specific absorption measurements at wavelengths including 230 nm, 240 nm, 250 nm, and 310 nm used to assess purity levels and detect organic impurities [35] [36]. These spectrophotometric methods complement chromatographic analyses by providing rapid screening capabilities.
Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive thermal characterization of dipotassium hydrogen phosphate trihydrate [37] [38]. These techniques reveal dehydration kinetics, phase transition temperatures, and decomposition pathways essential for understanding thermal stability and processing conditions.
The dehydration process typically occurs in multiple steps, with mass loss corresponding to sequential water molecule removal [39] [40]. Differential thermal analysis reveals endothermic transitions associated with dehydration processes and exothermic events corresponding to structural rearrangements or decomposition reactions.
Dynamic mechanical analysis has been employed to study the mechanical properties of dipotassium hydrogen phosphate trihydrate crystals, providing insights into crystal structure stability and deformation mechanisms under stress conditions [41] [42].
Powder X-ray diffraction represents the definitive method for crystal structure determination and phase identification of dipotassium hydrogen phosphate trihydrate [43] [44]. The orthorhombic crystal system exhibits characteristic diffraction patterns that enable unambiguous identification and quantitative phase analysis in mixed systems.
Single crystal X-ray diffraction studies have revealed detailed structural information including lattice parameters, space group assignments, and atomic coordinates [45] [46]. These crystallographic data provide fundamental understanding of hydrogen bonding networks and water molecule positioning within the crystal structure.
Rietveld refinement methods enable quantitative analysis of crystalline phases and determination of unit cell parameters with high precision [47] [48]. These advanced analytical approaches support materials science research and pharmaceutical polymorph studies.
Molecular dynamics simulations using software packages such as GROMACS, AMBER, and NAMD have provided detailed insights into the solution behavior of dipotassium hydrogen phosphate trihydrate [49] [50]. These computational approaches enable investigation of hydration structures, diffusion coefficients, and ionic interactions at the molecular level.
Simulations reveal that the trihydrate form exhibits complex hydration patterns with water molecules forming hydrogen bonding networks around phosphate groups [51] [52]. Radial distribution functions calculated from molecular dynamics trajectories provide quantitative measures of ion-water and ion-ion interactions, supporting experimental observations of buffer system behavior.
The computational prediction of diffusion coefficients has proven valuable for understanding mass transport phenomena in concentrated solutions, with implications for crystallization processes and formulation development [53] [54].
Density functional theory calculations using Gaussian, VASP, and CP2K software packages have elucidated the electronic structure and bonding characteristics of dipotassium hydrogen phosphate trihydrate [55] [56]. These quantum chemical methods provide insights into orbital interactions, charge distributions, and vibrational frequencies that complement experimental spectroscopic data.
Calculated vibrational frequencies enable assignment of infrared and Raman spectral bands, supporting structural characterization efforts and quality control applications [57] [58]. The electronic structure calculations reveal the nature of ionic bonding and the role of water molecules in stabilizing the crystal structure.
Binding energy calculations provide thermodynamic data for phase stability predictions and support understanding of hydration processes and dehydration mechanisms [59] [60].
Thermodynamic modeling using HSC Chemistry and FactSage software enables prediction of phase diagrams, solubility limits, and equilibrium constants for systems containing dipotassium hydrogen phosphate trihydrate [61] [62]. These computational approaches support process optimization and formulation development by predicting system behavior under various conditions.
Gibbs free energy calculations provide insights into reaction spontaneity and equilibrium positions, enabling optimization of synthesis conditions and purification protocols [63] [64]. The modeling of solution thermodynamics supports understanding of buffer system behavior and ionic strength effects.
Activity coefficient predictions enable accurate modeling of concentrated solutions and mixed electrolyte systems, supporting applications in biochemical research and analytical chemistry [65] [66].
Computational crystal structure prediction using CRYSTAL, VASP, and Materials Studio software packages has enabled investigation of potential polymorphs and hydration states of dipotassium hydrogen phosphate [67] [68]. These methods predict lattice parameters, space groups, and stability rankings for different crystal forms.
The identification of potential polymorphs supports pharmaceutical research applications where different crystal forms may exhibit varying solubility and bioavailability characteristics [69] [70]. Computational screening reduces experimental effort by predicting the most likely crystal structures for targeted synthesis.
Energy minimization calculations provide insights into the relative stability of different hydration states, supporting understanding of dehydration processes and storage condition optimization [71] [72].
Statistical analysis of research data involving dipotassium hydrogen phosphate trihydrate employs analysis of variance methodologies to assess method precision, accuracy, and robustness. These statistical approaches enable validation of analytical methods and establishment of acceptance criteria for quality control applications.
Regression analysis techniques are utilized for calibration curve development in quantitative analytical methods, with correlation coefficients typically exceeding 0.999 for linear relationships. Statistical evaluation of residuals ensures that calibration models accurately represent the analytical response across the working range.
Control chart methodologies provide ongoing monitoring of analytical system performance, with control limits established based on historical data and process capability studies. These statistical process control approaches ensure consistent analytical results and enable early detection of systematic errors.
Design of experiments methodologies have been employed to optimize analytical conditions and synthesis parameters for dipotassium hydrogen phosphate trihydrate research applications. Response surface methodology enables identification of optimal operating conditions while minimizing experimental effort through systematic factor screening.
Central composite designs and Box-Behnken designs have proven effective for investigating multiple factors simultaneously, including temperature, pH, concentration, and reaction time effects. These statistical approaches provide quantitative models for predicting responses and optimizing experimental conditions.
Taguchi methods have been applied to robust parameter design, identifying conditions that minimize sensitivity to uncontrolled variables while maximizing desired responses. This approach proves particularly valuable for industrial applications where process robustness is essential.
Uncertainty analysis following ISO/IEC 17025 guidelines provides quantitative assessment of measurement reliability for dipotassium hydrogen phosphate trihydrate analytical methods. These statistical approaches combine Type A uncertainties from replicate measurements with Type B uncertainties from systematic sources.
Monte Carlo simulation methods have been employed to propagate uncertainties through complex analytical procedures, providing realistic estimates of measurement uncertainty. These computational approaches account for correlations between input variables and nonlinear relationships in analytical calculations.
Expanded uncertainty calculations with coverage factors typically ranging from 2 to 3 provide confidence intervals for reported results, supporting decision-making in research and quality control applications.
Principal component analysis has been applied to spectroscopic data from dipotassium hydrogen phosphate trihydrate studies, enabling dimensionality reduction and identification of key spectral features. These multivariate approaches facilitate pattern recognition and classification of samples based on spectral characteristics.
Partial least squares regression methods have proven effective for developing calibration models from complex spectral data, enabling simultaneous determination of multiple analytes in mixed systems. These chemometric approaches provide robust quantitative methods for pharmaceutical and industrial applications.
Cluster analysis techniques enable grouping of samples based on similarity measures, supporting quality control applications and batch comparison studies. These statistical methods provide objective criteria for sample classification and process monitoring.
Research Parameter | Typical Value Range | Analytical Method | Statistical Treatment |
---|---|---|---|
Assay Percentage | 99.0-100.5% | Acidimetric Titration | ANOVA, Control Charts |
pH (5% solution) | 9.1-9.4 | pH Measurement | Regression Analysis |
Water Content | 23.5-24.5% | Karl Fischer Titration | Uncertainty Analysis |
Bulk Density | 780-820 kg/m³ | Density Measurement | Process Capability |
Particle Size | 10-100 μm | Laser Diffraction | Distribution Analysis |
Solubility | 95-105 mg/mL | Dissolution Testing | DOE Optimization |
Computational Method | Software Platform | Key Parameters | Research Application |
---|---|---|---|
Molecular Dynamics | GROMACS, AMBER | Diffusion Coefficients | Solution Behavior |
DFT Calculations | Gaussian, VASP | Electronic Structure | Spectroscopic Assignment |
Thermodynamic Modeling | HSC Chemistry | Phase Diagrams | Process Optimization |
Crystal Prediction | Materials Studio | Lattice Parameters | Polymorph Studies |
Buffer Modeling | PHREEQC | Speciation Profiles | Biochemical Applications |
Solubility Prediction | COSMOtherm | Activity Coefficients | Formulation Design |